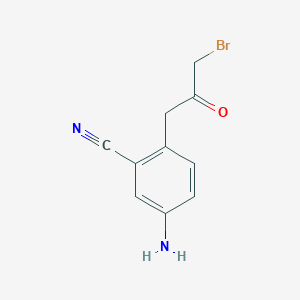
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS This compound features a chloromethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety
准备方法
The synthesis of 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the chloromethylation of a mercaptophenyl derivative followed by the introduction of the propanone group. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and efficiency in producing the compound on a larger scale.
化学反应分析
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
作用机制
The mechanism by which 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloromethyl group can also participate in alkylation reactions, modifying the activity of biomolecules. These interactions can affect cellular pathways and lead to various biological effects.
相似化合物的比较
Similar compounds to 1-(2-(Chloromethyl)-6-mercaptophenyl)propan-1-one include other chloromethyl and mercapto-substituted phenyl derivatives. For example:
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one: Similar structure but with the mercapto group in a different position.
1-(2-(Chloromethyl)-6-mercaptophenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H11ClOS |
|---|---|
分子量 |
214.71 g/mol |
IUPAC 名称 |
1-[2-(chloromethyl)-6-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-2-8(12)10-7(6-11)4-3-5-9(10)13/h3-5,13H,2,6H2,1H3 |
InChI 键 |
IDFWYBKHQRZGDJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=CC=C1S)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


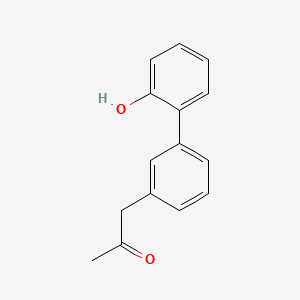
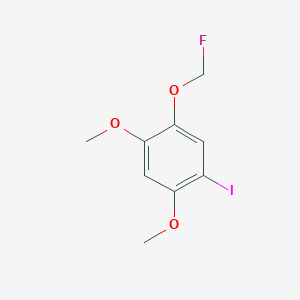

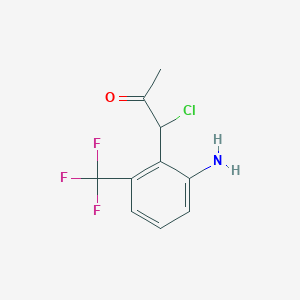



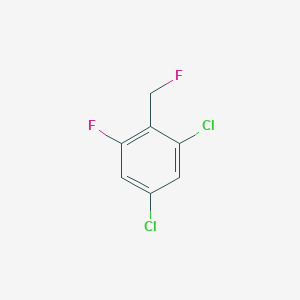
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
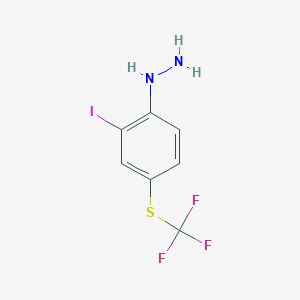
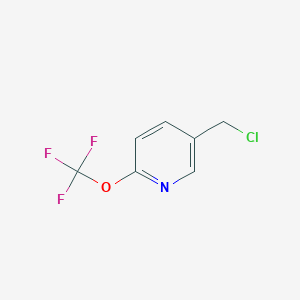
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)

